

The Competitive Inhibition of DNA2 by C5: A Technical Guide

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Compound of Interest		
Compound Name:	DNA2 inhibitor C5	
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Introduction

DNA2 (DNA Replication Helicase/Nuclease 2) is a multifunctional enzyme critical for maintaining genomic integrity through its roles in DNA replication, repair, and recombination.[1] [2] Its dual nuclease and helicase activities are essential for processing stalled replication forks and resecting DNA double-strand breaks (DSBs), making it a compelling target in oncology.[1] [3] Cancer cells often exhibit heightened replication stress and upregulate DNA repair pathways, including those involving DNA2, for survival.[3][4] Consequently, inhibiting DNA2 presents a promising therapeutic strategy to sensitize cancer cells to chemotherapy and radiation.[4][5] This guide focuses on the small molecule inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a potent and selective inhibitor of DNA2, with a detailed exploration of its competitive inhibitory mechanism.[4][6]

Core Mechanism: C5 as a Competitive Inhibitor

Kinetic studies have demonstrated that C5 acts as a competitive inhibitor of the nuclease activity of DNA2.[4][6] This conclusion is supported by Lineweaver-Burk plot analysis, where the data best fit a competitive inhibition model.[4] A competitive inhibitor typically binds to the active site of an enzyme, preventing the substrate from binding. In the case of C5, it targets a DNA-binding motif within the helicase domain of DNA2.[4][7] This binding pocket is crucial for the interaction of DNA2 with its DNA substrate, and structural studies suggest that DNA binding to the helicase domain is a prerequisite for nuclease activity.[4]



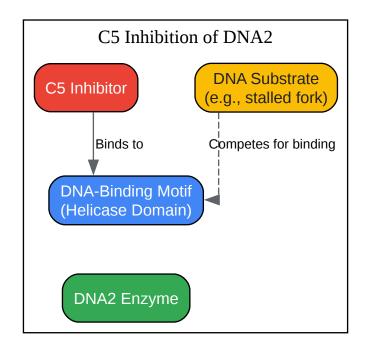


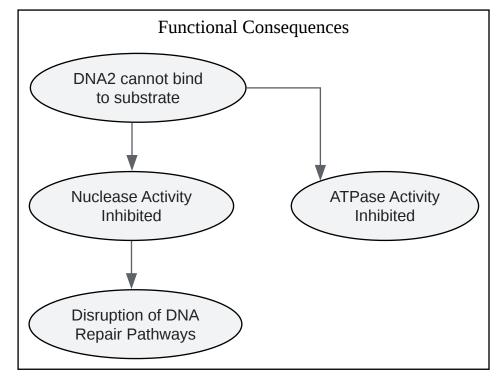


By occupying this site, C5 directly blocks the binding of DNA2 to its DNA substrate.[4] This inhibitory action has been experimentally verified through electrophoretic mobility shift assays (EMSA), which showed that increasing concentrations of C5 reduce the ability of DNA2 to bind to a DNA substrate.[4] Furthermore, since the ATPase activity of DNA2 is dependent on DNA binding, C5 also consequently inhibits this function.[4] Therefore, C5 competitively inhibits DNA2 by preventing substrate binding, which in turn abrogates its nuclease and ATPase activities.[4][6]

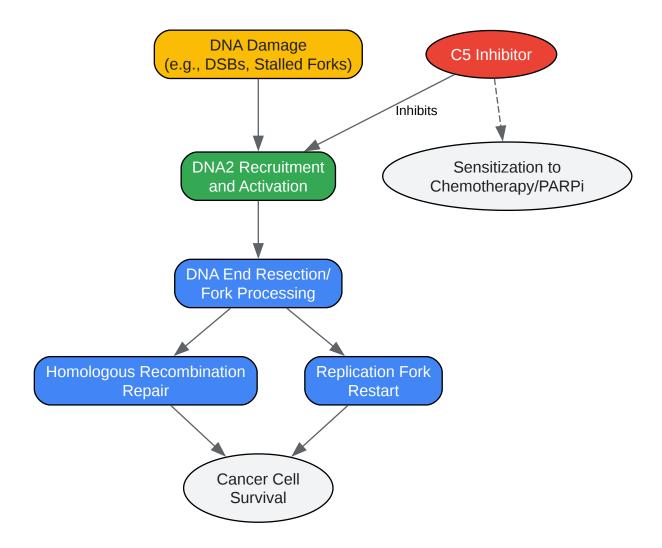
Mechanism of Action Workflow



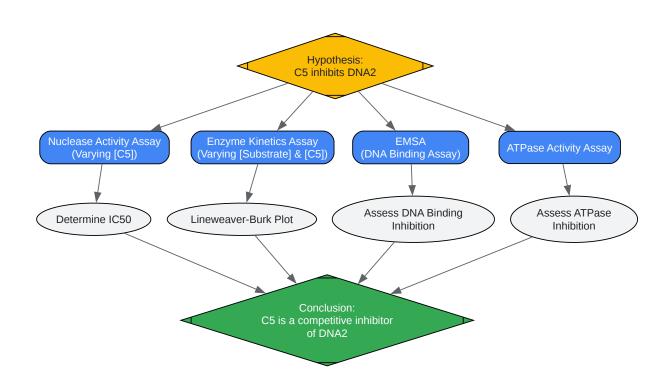












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